2-(4-Fluoro-3-methylphenyl)benzonitrile
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Description
2-(4-Fluoro-3-methylphenyl)benzonitrile is a chemical compound with the molecular formula C14H10FN . It has a molecular weight of 211.24 .
Molecular Structure Analysis
The InChI code for 2-(4-Fluoro-3-methylphenyl)benzonitrile is 1S/C14H10FN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 . This indicates the presence of a fluoro group attached to a methylphenyl group, which is further attached to a benzonitrile group.Scientific Research Applications
1. Spectroscopic Characterization and Biological Activities
- Application Summary : The molecular structure of 4-(3-aminophenyl)benzonitrile, a derivative of benzonitrile, was studied using Density Functional Theory . The study involved the analysis of vibrational modes, charge delocalization within the molecule, and dielectric quantities .
- Methods : The study used experimental data and potential energy distribution of the vibrational modes. Natural bond orbital (NBO) analysis was used to study the charge delocalization within the molecule .
- Results : The study found that the molecular electrostatic potential map shows various active regions of the charge distribution on the chemical structure . The results indicate the heterointeraction arises owing to the hydrogen bonding made between the C≡N of AP-PhCN and –OH group .
2. [3+2] Cycloaddition Reactions
- Application Summary : The regiochemistry of [3+2] cycloaddition (32CA) processes between benzonitrile N-oxide and β-phosphorylated analogues of nitroethenes has been studied .
- Methods : The study used Density Functional Theory (DFT) at the M062X/6-31+G(d) theory level .
- Results : The study found that benzonitrile N-oxide can be classified both as a moderate electrophile and moderate nucleophile . The analysis of CDFT shows that for [3+2] cycloadditions with the participation of β-phosphorylatednitroethene, the more favored reaction path forms 4-nitro-substituted Δ 2 -isoxazolines .
3. Fluorinated Building Blocks
- Application Summary : “2-Fluoro-4-(3-methylphenyl)benzonitrile” is used as a building block in organic synthesis . It is often used in the creation of more complex molecules for use in a wide range of chemical reactions .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being performed .
- Results : The outcomes obtained would also depend on the specific reaction being performed .
4. Synthesis of 3-amino-1,2-benzisoxazoles
- Application Summary : 2-Fluorobenzonitrile, a derivative of benzonitrile, has been used in the synthesis of 3-amino-1,2-benzisoxazoles .
- Methods : The synthesis involves the reaction of 2-Fluorobenzonitrile with lithium N,N-dialkylaminoborohydride reagent to yield 2-(N,N-dialkylamino)benzylamines .
- Results : The reaction results in the formation of 3-amino-1,2-benzisoxazoles .
5. Fluorinated Building Blocks
- Application Summary : “2-Fluoro-4-(3-methylphenyl)benzonitrile” is used as a building block in organic synthesis . It is often used in the creation of more complex molecules for use in a wide range of chemical reactions .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being performed .
- Results : The outcomes obtained would also depend on the specific reaction being performed .
6. Synthesis of 3-amino-1,2-benzisoxazoles
- Application Summary : 2-Fluorobenzonitrile, a derivative of benzonitrile, has been used in the synthesis of 3-amino-1,2-benzisoxazoles .
- Methods : The synthesis involves the reaction of 2-Fluorobenzonitrile with lithium N,N-dialkylaminoborohydride reagent to yield 2-(N,N-dialkylamino)benzylamines .
- Results : The reaction results in the formation of 3-amino-1,2-benzisoxazoles .
properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c1-10-8-11(6-7-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTKUXUOHWLPQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718379 |
Source
|
Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-3-methylphenyl)benzonitrile | |
CAS RN |
1352318-20-7 |
Source
|
Record name | [1,1′-Biphenyl]-2-carbonitrile, 4′-fluoro-3′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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